molecular formula C17H18N4OS2 B5954986 1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(1-thiophen-2-ylpropan-2-yl)urea

1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(1-thiophen-2-ylpropan-2-yl)urea

Cat. No.: B5954986
M. Wt: 358.5 g/mol
InChI Key: MLDTWQZTSDESDH-UHFFFAOYSA-N
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Description

1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(1-thiophen-2-ylpropan-2-yl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(1-thiophen-2-ylpropan-2-yl)urea typically involves the reaction of 2-methylphenyl-1,3,4-thiadiazole with thiophen-2-ylpropan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(1-thiophen-2-ylpropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(1-thiophen-2-ylpropan-2-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(1-thiophen-2-ylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

Uniqueness

1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(1-thiophen-2-ylpropan-2-yl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(1-thiophen-2-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-11-6-3-4-8-14(11)15-20-21-17(24-15)19-16(22)18-12(2)10-13-7-5-9-23-13/h3-9,12H,10H2,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDTWQZTSDESDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC(C)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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